Cas no 1015082-81-1 (potassium trifluoro4-(2-hydroxyethyl)phenylboranuide)

Potassium trifluoro[4-(2-hydroxyethyl)phenyl]boranuide is an organoboron compound featuring a trifluoroborate anion with a 4-(2-hydroxyethyl)phenyl substituent. This reagent is valued for its stability and solubility in polar organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions. The hydroxyethyl group enhances its compatibility with aqueous conditions and provides a handle for further functionalization. Its potassium salt form ensures good handling properties and consistent reactivity. The trifluoroborate moiety offers improved hydrolytic stability compared to boronic acids, reducing side reactions. This compound is particularly useful in pharmaceutical and materials science applications where controlled boron-based coupling is required. Its structural features enable precise modifications in complex synthetic pathways.
potassium trifluoro4-(2-hydroxyethyl)phenylboranuide structure
1015082-81-1 structure
Product Name:potassium trifluoro4-(2-hydroxyethyl)phenylboranuide
CAS No:1015082-81-1
MF:C8H9BF3KO
MW:228.060973882675
MDL:MFCD11113779
CID:2191363
PubChem ID:53487101
Update Time:2025-06-07

potassium trifluoro4-(2-hydroxyethyl)phenylboranuide Chemical and Physical Properties

Names and Identifiers

    • Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate
    • potassium,trifluoro-[4-(2-hydroxyethyl)phenyl]boranuide
    • potassium trifluoro4-(2-hydroxyethyl)phenylboranuide
    • EN300-8686467
    • Potassium trifluoro(4-(2-hydroxyethyl)phenyl)borate
    • POTASSIUM TRIFLUORO[4-(2-HYDROXYETHYL)PHENYL]BORANUIDE
    • SCHEMBL909668
    • Potassium trifluoro[4-(2-hydroxyethyl)phenyl]borate(1-)
    • 1015082-81-1
    • DB-298916
    • DTXSID40705249
    • Borate(1-), trifluoro(4-(2-hydroxyethyl)phenyl)-, potassium (1:1), (T-4)-
    • Borate(1-), trifluoro[4-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)-
    • MDL: MFCD11113779
    • Inchi: 1S/C8H9BF3O.K/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4,13H,5-6H2;/q-1;+1
    • InChI Key: JAMORWGBQKAJSF-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C=CC(=CC=1)CCO)(F)F

Computed Properties

  • Exact Mass: 228.033561g/mol
  • Monoisotopic Mass: 228.033561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 228.06g/mol
  • Topological Polar Surface Area: 20.2Ų

potassium trifluoro4-(2-hydroxyethyl)phenylboranuide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
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SHENG KE LU SI SHENG WU JI SHU
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¥2520.00 2023-09-05
Enamine
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potassium trifluoro[4-(2-hydroxyethyl)phenyl]boranuide
1015082-81-1 95.0%
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Enamine
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Enamine
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potassium trifluoro[4-(2-hydroxyethyl)phenyl]boranuide
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Enamine
EN300-8686467-10g
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Enamine
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Enamine
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